Pyridine-2-aldoxime
Overview
Description
Pyridine-2-aldoxime is a 2-substituted pyridine derivative . It has the molecular formula C6H6N2O . It is also known by other names such as 2-Pyridinecarboxaldoxime, 2-Pyridinecarbaldehyde oxime, and 2-Pyridinecarboxaldehyde, oxime .
Synthesis Analysis
The synthesis of Pyridine-2-aldoxime involves treating pyridine-2-carboxaldehyde with hydroxylamine . The resulting aldoxime is then methylated using a corresponding methylation agent to obtain N-methylated-pyridinium intermediate .Molecular Structure Analysis
The molecular structure of Pyridine-2-aldoxime is characterized by its molecular formula C6H6N2O . Its average mass is 122.125 Da and its monoisotopic mass is 122.048012 Da .Chemical Reactions Analysis
Pyridine-2-aldoxime is known to react with organophosphates. Oximes such as pralidoxime chloride, also known as 2-pyridine aldoxime methyl chloride (2-PAM), reactivate acetylcholinesterases by removing the phosphoryl group to restore transmission at both nicotinic and muscarinic synapses .Physical And Chemical Properties Analysis
Pyridine-2-aldoxime has a density of 1.1±0.1 g/cm3, a boiling point of 233.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 34.6±0.5 cm3, a polar surface area of 45 Å2, and a molar volume of 107.0±7.0 cm3 .Scientific Research Applications
1. Catalytic Behavior in Isoprene Polymerization
- Summary of Application : Pyridine-2-aldoxime is used as a ligand in cobalt (II) complexes, which are then used as catalysts in isoprene polymerization .
- Methods of Application : Several cobalt (II) complexes bearing pyridine–oxime ligands were synthesized and characterized by FT-IR, mass spectrum, and elemental analysis . These complexes displayed extremely high activity toward isoprene polymerization upon activation with a small amount of AlClEt2 in toluene .
- Results or Outcomes : The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis-1,4-enriched selectivity . The type of cobalt complexes, cocatalyst, and reaction temperature all have effects on the polymerization activity but not on the microstructure of the polymer .
2. Aldoxime Dehydratase Mutants for Sustainable Synthesis of Biorenewables-Based 2-Furonitrile
- Summary of Application : Pyridine-2-aldoxime is used as a substrate in the enzymatic dehydration process to produce 2-furonitrile, an intermediate in the field of fine chemicals and pharmaceuticals .
- Methods of Application : The aldoxime dehydratase biocatalyst from Rhodococcus sp. YH3-3 was used in the enzymatic dehydration of 2-furfuryl aldoxime . Mutants of this enzyme were generated by directed evolution to enhance its activity toward 2-furfuryl aldoxime .
- Results or Outcomes : The mutant OxdYH3-3 N266S showed an improved activity of up to six times higher than the wild type when utilizing a substrate concentration of 50–100 mM of 2-furfuryl aldoxime .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | syn-Pyridin-2-aldoxime | |
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Product Name |
Pyridine-2-aldoxime | |
CAS RN |
873-69-8, 1193-96-0 | |
Record name | Pyridine-2-aldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
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Record name | Pyridine-2-aldoxime, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine-2-aldoxime | |
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Record name | Pyridine-2-carbaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
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Record name | syn-2-Pyridinealdoxime | |
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Record name | PYRIDINE-2-ALDOXIME, (E)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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